molecular formula C12H20N2O B14185793 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide CAS No. 918638-02-5

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide

Katalognummer: B14185793
CAS-Nummer: 918638-02-5
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: FRQBPHVJHPQVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is an organic compound that features a piperidine ring attached to a prop-2-enamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is unique due to its specific combination of a piperidine ring and a prop-2-enamide structure. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

918638-02-5

Molekularformel

C12H20N2O

Molekulargewicht

208.30 g/mol

IUPAC-Name

2-methyl-N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide

InChI

InChI=1S/C12H20N2O/c1-4-11(13-12(15)10(2)3)14-8-6-5-7-9-14/h4,11H,1-2,5-9H2,3H3,(H,13,15)

InChI-Schlüssel

FRQBPHVJHPQVAK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NC(C=C)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.